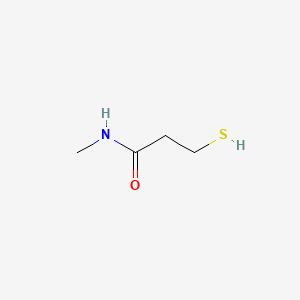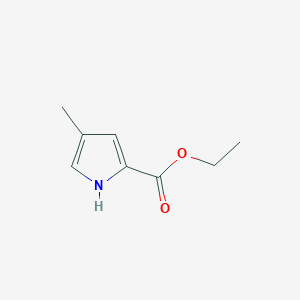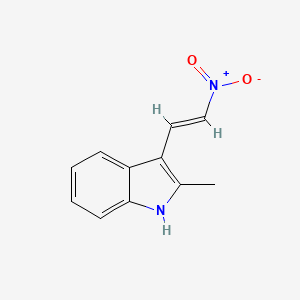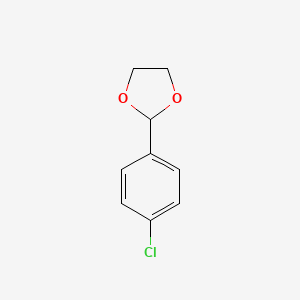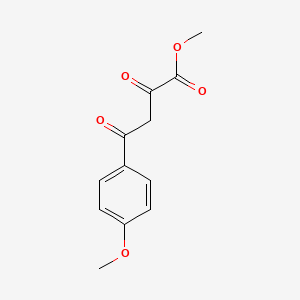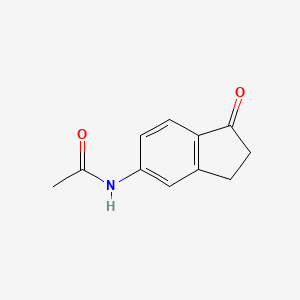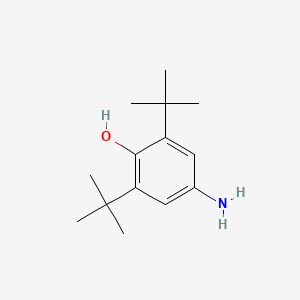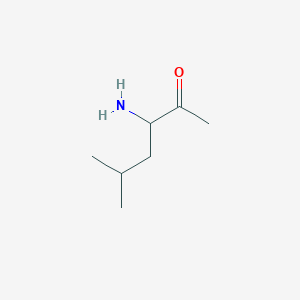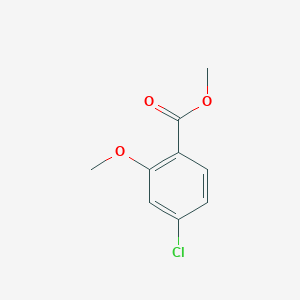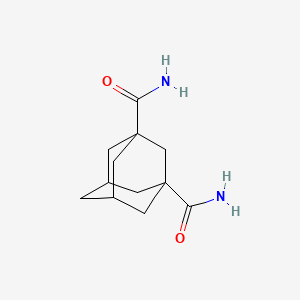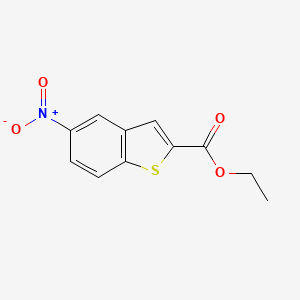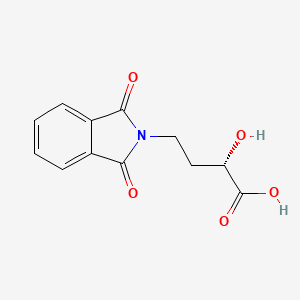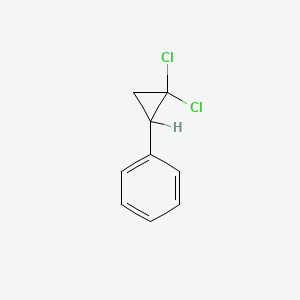
(2,2-二氯环丙基)苯
描述
(2,2-Dichlorocyclopropyl)benzene is a useful research compound. Its molecular formula is C9H8Cl2 and its molecular weight is 187.06 g/mol. The purity is usually 95%.
The exact mass of the compound (2,2-Dichlorocyclopropyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,2-Dichlorocyclopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dichlorocyclopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成苯胺衍生物
(2,2-二氯环丙基)苯: 用于合成对-(2,2-二氯环丙基)苯胺,它是生产染料、药物和农用化学品的重要的中间体 。该化合物中的二氯环丙基基团可以作为进一步化学转化的反应位点,从而产生各种苯胺衍生物。
创建偕二氯环丙烷衍生物
该化合物用作创建包含1,3-二氧戊环片段的偕二氯环丙烷衍生物的前体 。这些衍生物在开发燃料和油类的溶剂、抑制剂和添加剂方面具有价值。它们在聚合物和生物活性分子的合成中也具有潜在的应用。
生物制剂的中间体
由于其反应性,(2,2-二氯环丙基)苯被探索用作生物制剂合成的中间体。 其衍生物已被研究用于抗氧化特性,并且可能在开发新的治疗剂方面具有重要意义 .
杂环化合物的合成
该化合物参与杂环化合物的合成,特别是包含1,3-二氧戊环的化合物。 这些杂环由于它们在药物中的潜在应用以及作为有机合成的中间体而受到关注 .
作用机制
Target of Action
It is known that this compound may be used in the synthesis of p - (2,2-dichlorocyclopropyl)aniline , suggesting that it could interact with biological targets that have an affinity for aniline derivatives.
Mode of Action
Dichlorocarbenes, which are structurally similar to (2,2-dichlorocyclopropyl)benzene, are known to react with alkenes in a formal [1+2] cycloaddition to form geminal dichlorocyclopropanes . This suggests that (2,2-Dichlorocyclopropyl)benzene might interact with its targets in a similar manner.
Action Environment
It is known that the compound has a boiling point of 103 °c/10 mmhg and a density of 1208 g/mL at 25 °C . These properties suggest that the compound’s action could be influenced by temperature and pressure.
生化分析
Biochemical Properties
(2,2-Dichlorocyclopropyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline . The interactions of (2,2-Dichlorocyclopropyl)benzene with enzymes such as monooxygenases and peroxidases are crucial for its role in biochemical reactions . These enzymes facilitate the activation of C-H bonds, leading to the formation of high-valent iron-oxygen intermediates, which are essential for catalytic processes .
Cellular Effects
The effects of (2,2-Dichlorocyclopropyl)benzene on various cell types and cellular processes have been studied extensively. It has been shown to exhibit cytotoxic activity against SH-SY5Y neuroblastoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce selective toxic effects on SH-SY5Y cells, highlighting its potential as a therapeutic agent for targeting specific cancer cells .
Molecular Mechanism
At the molecular level, (2,2-Dichlorocyclopropyl)benzene exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s binding interactions with enzymes such as monooxygenases and peroxidases facilitate the activation of C-H bonds, resulting in the formation of high-valent iron-oxygen intermediates . These intermediates play a crucial role in the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,2-Dichlorocyclopropyl)benzene have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that (2,2-Dichlorocyclopropyl)benzene remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues
Dosage Effects in Animal Models
The effects of (2,2-Dichlorocyclopropyl)benzene vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity
Metabolic Pathways
(2,2-Dichlorocyclopropyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with enzymes such as monooxygenases and peroxidases, which facilitate the activation of C-H bonds . These interactions play a crucial role in the compound’s biochemical activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (2,2-Dichlorocyclopropyl)benzene within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s distribution within cells and tissues, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of (2,2-Dichlorocyclopropyl)benzene is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization provides insights into its biochemical activity and potential therapeutic applications.
属性
IUPAC Name |
(2,2-dichlorocyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFQGXZIDYWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299841 | |
| Record name | 1,1-Dichloro-2-phenylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415-80-7 | |
| Record name | 1,1-Dichloro-2-phenylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichlorocyclopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2415-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dichloro-2-phenylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichlorocyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
